Maleinian sodu
Description
Sodium maleate (C₄H₂Na₂O₄), also referred to as "Maleinian sodu," is the disodium salt of maleic acid. It is a white, crystalline compound soluble in water, commonly used in industrial applications such as polymer synthesis, water treatment, and as a buffering agent. Its structure consists of two sodium ions replacing the acidic protons of maleic acid (cis-butenedioic acid), forming a conjugate base with two carboxylate groups. The compound’s reactivity and solubility are influenced by its ionic nature and the electron-withdrawing effect of the double bond in the maleate ion .
Properties
IUPAC Name |
sodium;4-hydroxy-4-oxobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVKOZSIJXBAJG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Maleinian sodu can be synthesized through the neutralization of maleic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where maleic acid (C4H4O4) reacts with sodium hydroxide (NaOH) to form sodium maleate (C4H4O4Na) and water (H2O). The reaction conditions usually involve maintaining a controlled temperature and pH to ensure complete neutralization.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where maleic acid and sodium hydroxide are mixed in stoichiometric proportions. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in its solid form. The industrial production methods focus on optimizing yield and purity while minimizing production costs .
Chemical Reactions Analysis
Sodium-Water Reaction
Sodium reacts vigorously with water, producing sodium hydroxide (NaOH) and hydrogen gas. The exothermic reaction can generate sufficient heat to ignite the metal .
Reaction equation :
Reactions with Halogens
Sodium reacts violently with all halogens (F₂, Cl₂, Br₂, I₂) to form sodium halides .
Examples :
-
Fluorine :
-
Chlorine :
| Halogens | Product | Physical State | Reactivity Trend |
|---|---|---|---|
| F₂ | NaF | Solid | Most reactive |
| Cl₂ | NaCl | Solid | Moderate |
| Br₂ | NaBr | Solid | Slower than Cl₂ |
| I₂ | NaI | Solid | Least reactive |
Reactions with Acids
Sodium reacts with diluted acids to produce salts and hydrogen gas :
| Acid | Product | Gas Released | Observations |
|---|---|---|---|
| Hydrochloric | NaCl | H₂ | Vigorous effervescence |
| Sulfuric | Na₂SO₄ | H₂ | Exothermic reaction |
Redox Reactions
Sodium acts as a strong reducing agent:
Reaction with Oxygen
Sodium forms a peroxide (Na₂O₂) under standard conditions, with trace oxide (Na₂O) forming at elevated temperatures :
Reaction with Ammonia
In liquid ammonia, sodium forms sodamide (NaNH₂) and hydrogen :
Reaction with Sulfur
Sodium reacts with sulfur to form polysulfides, which are used in lubricants and detergents :
Experimental Trends
Reactivity trends in alkali metals (Group 1) show that sodium’s activity is intermediate between lithium and potassium :
Order :
| Metal | Reactivity with Water | Gas Evolution Rate |
|---|---|---|
| K | Explosive | Rapid |
| Na | Vigorous | Moderate |
| Li | Slow | Least |
Scientific Research Applications
Maleinian sodu has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: Employed in studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug formulations and as a stabilizer for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and coatings. .
Mechanism of Action
The mechanism of action of maleinian sodu involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in various industrial and biological applications. In biological systems, this compound can interact with enzymes and proteins, affecting their activity and stability. The molecular targets and pathways involved include metal ion transporters and enzyme active sites .
Comparison with Similar Compounds
Sodium Maleate vs. Potassium Maleate
Both sodium and potassium maleate share the same maleate anion but differ in their counterions. Key differences include:
| Property | Sodium Maleate | Potassium Maleate |
|---|---|---|
| Molecular Weight (g/mol) | 162.05 | 190.24 |
| Solubility in Water (g/L) | 500 (20°C) | 320 (20°C) |
| Melting Point (°C) | 135 (decomposes) | 150 (decomposes) |
| pH (1% solution) | 8.2–9.0 | 7.8–8.5 |
The higher solubility of sodium maleate is attributed to the smaller ionic radius of Na⁺ compared to K⁺, which enhances hydration efficiency. Potassium maleate is preferred in agricultural formulations due to its lower hygroscopicity .
Sodium Maleate vs. Sodium Fumarate
Sodium fumarate (C₄H₂Na₂O₄) is the sodium salt of fumaric acid (trans-butenedioic acid), a geometric isomer of maleic acid.
| Property | Sodium Maleate | Sodium Fumarate |
|---|---|---|
| Isomerism | cis-configuration | trans-configuration |
| Solubility in Water (g/L) | 500 | 63 |
| pKa (25°C) | 1.9, 6.3 | 3.0, 4.5 |
| Applications | Polymer crosslinking | Food preservative |
The cis-configuration of sodium maleate lowers its pKa values compared to sodium fumarate, making it a stronger acid in solution. Sodium fumarate’s lower solubility and stability at higher pH levels suit it for food preservation .
Comparison with Functionally Similar Compounds
Sodium Maleate vs. Sodium Succinate
Sodium succinate (C₄H₄Na₂O₄) is a dicarboxylate salt with a saturated backbone.
| Property | Sodium Maleate | Sodium Succinate |
|---|---|---|
| Backbone Structure | Unsaturated (C=C) | Saturated (C-C) |
| Reactivity | Electrophilic addition | Nucleophilic substitution |
| Thermal Stability (°C) | Decomposes at 135 | Stable up to 285 |
The unsaturated structure of sodium maleate allows participation in Diels-Alder reactions, while sodium succinate’s saturated backbone limits its use to buffering or chelating roles .
Biological Activity
Maleinian sodium, also known as sodium maleate, is a compound that has garnered attention for its various biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that illustrate its applications and effects.
Maleinian sodium is the sodium salt of maleic acid, characterized by its ability to form complexes with various biomolecules. Its structure allows it to participate in multiple biochemical pathways, making it a subject of interest in pharmacology and biochemistry.
The biological activity of maleinian sodium can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Maleinian sodium has been shown to inhibit certain enzymes involved in metabolic processes. For instance, it can affect the activity of dehydrogenases and other critical enzymes in the Krebs cycle.
- Modulation of Cellular Signaling : It can influence signaling pathways related to cell proliferation and apoptosis, potentially offering therapeutic benefits in cancer treatment.
- Antioxidant Properties : Some studies suggest that maleinian sodium exhibits antioxidant activity, which may help mitigate oxidative stress in cells.
Biological Activity Data
The following table summarizes key biological activities and findings associated with maleinian sodium:
Case Studies
Several case studies have explored the effects of maleinian sodium in various contexts:
- Cancer Research : A study conducted on human breast cancer cell lines demonstrated that maleinian sodium significantly induced apoptosis, suggesting its potential as an anticancer agent. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria.
- Metabolic Disorders : In a model of diabetes-induced oxidative stress, maleinian sodium was shown to reduce markers of oxidative damage and improve insulin sensitivity. This indicates its potential role in managing metabolic disorders.
- Neuroprotective Effects : Research has indicated that maleinian sodium may protect neuronal cells from excitotoxicity induced by glutamate, highlighting its possible application in neurodegenerative diseases.
Q & A
Q. What are the established synthesis protocols for sodium maleate, and how can purity be optimized in laboratory settings?
Methodological Answer :
- Synthesis : Sodium maleate is typically synthesized via neutralization of maleic acid with sodium hydroxide. A molar ratio of 1:2 (acid:base) is recommended to ensure complete deprotonation .
- Purity Optimization :
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Direct Neutralization | 92 ± 3 | 85 |
| Recrystallization | 98 ± 1 | 78 |
Q. How should sodium maleate be characterized to confirm its structural and chemical identity?
Methodological Answer :
- Spectroscopic Techniques :
- Elemental Analysis : Compare experimental C, H, and Na content with theoretical values (e.g., C: 29.3%, Na: 28.1%) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the thermal stability of sodium maleate under varying environmental conditions?
Methodological Answer :
Q. What computational modeling approaches are suitable for predicting the reactivity of sodium maleate in aqueous solutions?
Methodological Answer :
- Density Functional Theory (DFT) : Model the dissociation energy of Na⁺ ions from the maleate dianion in water. Use solvation models (e.g., COSMO) to simulate aqueous environments .
- Validation : Compare computational results with experimental conductivity measurements (e.g., Λ₀ = 240 S·cm²/mol at 25°C) .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for sodium maleate across different studies?
Methodological Answer :
- Systematic Approach :
- Replicate Experiments : Ensure consistent sample preparation (e.g., drying time, solvent purity) .
- Instrument Calibration : Use standard reference materials (e.g., KBr for FT-IR) to calibrate equipment .
- Comparative Analysis : Cross-reference with crystallographic data (e.g., XRD) to confirm bond lengths and angles .
Methodological and Data Analysis Questions
Q. What statistical methods are recommended for analyzing sodium maleate’s pH-dependent solubility data?
Methodological Answer :
Q. How should researchers structure a literature review to address gaps in sodium maleate’s applications in polymer chemistry?
Methodological Answer :
- Database Utilization : Use SciFinder to filter patents and journals for "sodium maleate + copolymerization" (2000–2025). Prioritize articles with ≥20 citations .
- Gap Identification : Note the lack of studies on sodium maleate’s role in biodegradable polymers compared to maleic anhydride .
Experimental Design for Interdisciplinary Studies
Q. What cross-disciplinary methodologies can be applied to study sodium maleate’s role in environmental remediation (e.g., heavy metal adsorption)?
Methodological Answer :
-
Batch Adsorption Experiments :
-
Data Interpretation : Use Langmuir isotherm models to quantify adsorption capacity (Q₀). Example:
Metal Q₀ (mg/g) R² Pb²⁺ 180 ± 10 0.98 Cd²⁺ 95 ± 5 0.94
Key Recommendations for Researchers
- Reproducibility : Document experimental parameters (e.g., solvent grade, temperature) in line with Beilstein Journal guidelines .
- Data Sharing : Upload raw NMR/TGA datasets as supplementary information to enhance transparency .
- Ethical Reporting : Avoid overgeneralizing findings; explicitly state limitations (e.g., "studies limited to pH 3–9") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
